molecular formula C9H6N4O B14265458 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- CAS No. 132474-73-8

4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-

Cat. No.: B14265458
CAS No.: 132474-73-8
M. Wt: 186.17 g/mol
InChI Key: RWUGYYZBDAGWQN-UHFFFAOYSA-N
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Description

4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its unique structure, which combines the triazine and indole moieties, making it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures. This reaction yields intermediates that are further hydrazinated with hydrazine monohydrate to produce the desired compound . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine or indole rings.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted triazino-indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- involves its interaction with molecular targets such as DNA and iron ions. The compound can bind to DNA, causing conformational changes that inhibit replication and transcription. Additionally, its iron-chelating properties disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- stands out due to its unique combination of triazine and indole rings, which provides a versatile scaffold for the development of various biologically active compounds. Its ability to chelate iron and interact with DNA makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

132474-73-8

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

3,5-dihydrotriazino[5,4-b]indol-4-one

InChI

InChI=1S/C9H6N4O/c14-9-8-7(11-13-12-9)5-3-1-2-4-6(5)10-8/h1-4,10H,(H,11,12,14)

InChI Key

RWUGYYZBDAGWQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NN=N3

Origin of Product

United States

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